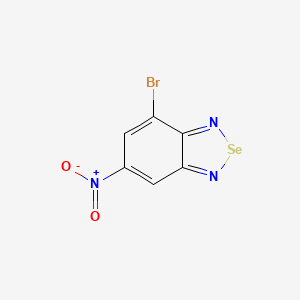![molecular formula C6H14NO6P B14508191 Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate CAS No. 62779-29-7](/img/structure/B14508191.png)
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a dimethyl ester and a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable methoxycarbonyl-containing reagent under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods utilize efficient catalytic systems and optimized reaction conditions to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of functionalized phosphonates.
Applications De Recherche Scientifique
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: A related compound with similar structural features but different functional groups.
Methoxycarbonyl-containing phosphonates: Compounds that share the methoxycarbonyl group but differ in their overall structure and reactivity.
Uniqueness
Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62779-29-7 |
|---|---|
Formule moléculaire |
C6H14NO6P |
Poids moléculaire |
227.15 g/mol |
Nom IUPAC |
methyl N-(dimethoxyphosphorylmethoxymethyl)carbamate |
InChI |
InChI=1S/C6H14NO6P/c1-10-6(8)7-4-13-5-14(9,11-2)12-3/h4-5H2,1-3H3,(H,7,8) |
Clé InChI |
SBIXNERDSDCTFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCOCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
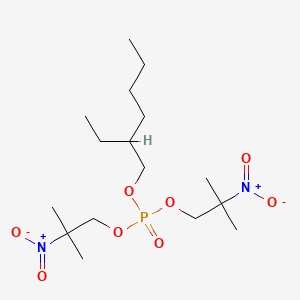
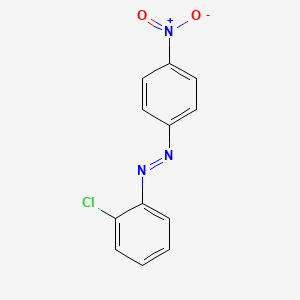
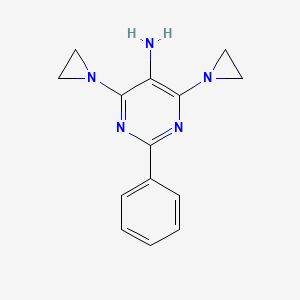
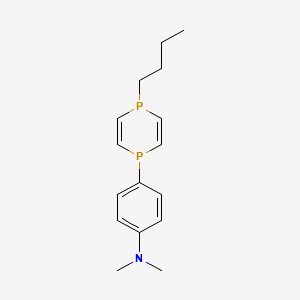

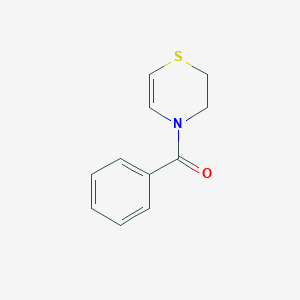

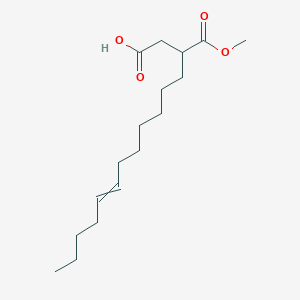


![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
